molecular formula C7H5BF3IO3 B599201 5-Iodo-2-trifluoromethoxyphenylboronic acid CAS No. 1256355-12-0

5-Iodo-2-trifluoromethoxyphenylboronic acid

Cat. No.: B599201
CAS No.: 1256355-12-0
M. Wt: 331.824
InChI Key: HFPPAYYLWWNTBZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 5-iodo-2-trifluoromethoxyphenylboronic acid typically involves the following steps:

    Trifluoromethoxylation: The addition of a trifluoromethoxy group.

    Boronic Acid Formation: The final step involves converting the phenyl ring into a boronic acid derivative.

The reaction conditions for these steps often require specific catalysts and reagents to ensure high yield and purity. Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring cost-effectiveness and scalability .

Chemical Reactions Analysis

5-Iodo-2-trifluoromethoxyphenylboronic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol .

Scientific Research Applications

Comparison with Similar Compounds

5-Iodo-2-trifluoromethoxyphenylboronic acid can be compared with other boronic acid derivatives such as:

The unique combination of the iodine and trifluoromethoxy groups in this compound provides distinct reactivity and selectivity advantages in synthetic applications .

Properties

IUPAC Name

[5-iodo-2-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF3IO3/c9-7(10,11)15-6-2-1-4(12)3-5(6)8(13)14/h1-3,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPPAYYLWWNTBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)I)OC(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF3IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681719
Record name [5-Iodo-2-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1256355-12-0
Record name [5-Iodo-2-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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